Potassium ionophore II

説明

Potassium ionophore II (K+ ionophore II) is a type of ionophore, which is a molecule that can transport ions across a membrane. It is a potassium-selective ionophore, meaning that it is able to transport potassium ions (K+) across a membrane while preventing the transport of other ions, such as sodium (Na+) and chloride (Cl-). K+ ionophore II is a widely used tool in biochemistry and physiology research, as it can be used to study the role of potassium ions in the body and to investigate the effects of different concentrations of potassium ions on the body.

科学的研究の応用

Potentiometry

Potassium ionophore II is traditionally used in potentiometry to measure the open circuit potential against a reference electrode . However, the sensitivity of ion-selective electrodes (ISEs) is limited by the well-known Nernstian slope, which is not satisfactory for application in a narrow sample concentration range .

Signal Transduction and Amplification

Recently, innovative methods have been proposed to develop chemical ion sensors by transducing the electrode potential into other electrochemical and optical signals including charge, current, electrochemiluminescence, fluorescence, and color change . These approaches result in signal amplification and increased sensitivity .

Clinical Diagnosis

Ion-selective electrodes (ISEs) containing ionophores are a well-known family of chemical sensors with wide application in clinical diagnosis . They are advantageous due to their versatility, low cost and power consumption, and high selectivity due to a variety of ionophores .

Environmental Monitoring

ISEs are also used in environmental monitoring . The electrode potential changes linearly with the logarithm of the activity of the target ions in the sample in the Nernst response region .

Pluripotency-associated Element in Human Cells

Potassium has been identified as a pluripotency-associated element in human pluripotent stem cells (hPSCs) . Pharmacological treatment that alters cell membrane permeability to potassium affected the maintenance and establishment of cellular pluripotency via multiple mechanisms in bona fide hPSCs and reprogrammed cells .

Ion Transport Facilitation

Ionophores facilitate the transport of ions through lipid membranes . The net effect of this is allowing ions to flow from a compartment with higher ion concentration, through the membrane, into a compartment with lower ion concentrations .

Cell Physiology Experiments and Biotechnology

Ionophores are widely used in cell physiology experiments and biotechnology as these compounds can effectively perturb gradients of ions across biological membranes . Thus, they can modulate or enhance the role of key ions in the cell .

Antibacterial and Antifungal Activities

Many ionophores have shown antibacterial and antifungal activities . This makes them useful in the development of new treatments for various infections .

作用機序

Target of Action

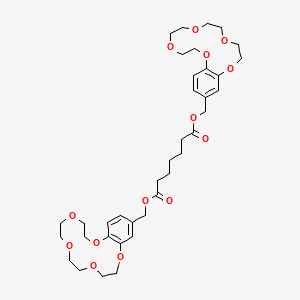

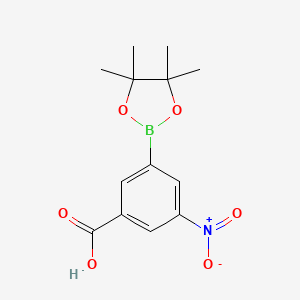

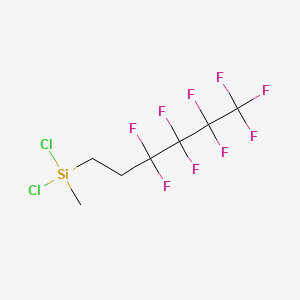

Potassium Ionophore II, also known as Bis[(benzo-15-crown-5)-4’-ylmethyl] pimelate or BB15C5 , is primarily targeted towards potassium ions (K+) within cells . It is a chemical species that reversibly binds ions . Many ionophores are lipid-soluble entities that transport ions across the cell membrane .

Mode of Action

Potassium Ionophore II operates by reversibly binding to potassium ions and facilitating their transport across cell membranes . This is achieved through the formation of a complex with the potassium ion, effectively shielding the ion’s charge and allowing it to pass through the hydrophobic interior of the lipid membrane .

Biochemical Pathways

The action of Potassium Ionophore II affects several biochemical pathways. By facilitating the transport of potassium ions across cell membranes, it influences the balance of ions within the cell . This can have downstream effects on various cellular processes, including signal transduction, hormone and neurotransmitter release, muscle contraction, cardiac function, and cell proliferation .

Result of Action

The primary result of Potassium Ionophore II’s action is the facilitated transport of potassium ions across cell membranes . This can influence a variety of cellular processes, potentially leading to changes in cell signaling, hormone release, muscle contraction, and other cellular functions .

Action Environment

The action of Potassium Ionophore II can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the ionophore’s selectivity and efficiency . Additionally, the physical and chemical properties of the environment, such as temperature and pH, could potentially influence the stability and efficacy of the ionophore .

特性

IUPAC Name |

bis(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethyl) heptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H52O14/c38-36(50-28-30-6-8-32-34(26-30)48-24-20-44-16-12-40-10-14-42-18-22-46-32)4-2-1-3-5-37(39)51-29-31-7-9-33-35(27-31)49-25-21-45-17-13-41-11-15-43-19-23-47-33/h6-9,26-27H,1-5,10-25,28-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZRCLYZVSXCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)COC(=O)CCCCCC(=O)OCC3=CC4=C(C=C3)OCCOCCOCCOCCO4)OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404322 | |

| Record name | Potassium ionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium ionophore II | |

CAS RN |

69271-98-3 | |

| Record name | Potassium ionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium ionophore II | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions that Potassium ionophore II, a commercially available long-chain hydrocarbon, may not be the ideal choice for developing efficient ISEs and synthetic ion transporters. Why is that the case, and how does this relate to the properties of Potassium ionophore II?

A1: [] The research indicates that while incorporating long-chain hydrocarbons like Potassium ionophore II into crown ethers can increase lipophilicity, a desirable trait for ISEs and ion transporters, it can also hinder the carrier's mobility. This reduced mobility can negatively impact the performance of these systems. The ideal scenario involves incorporating rigid and compact hydrocarbons like xanthene or cubane, which enhance lipophilicity without significantly compromising mobility.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)

![(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride](/img/structure/B1588023.png)